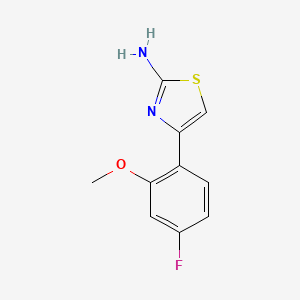
4-(4-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methoxyaniline and a thioamide.
Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving the thioamide and the aniline derivative under acidic or basic conditions.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the addition of a catalyst like hydrochloric acid or sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl-thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Industrial Applications: It is used in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 4-(4-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-2-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a thiazole ring.
4-Fluoro-2-methoxyaniline: Lacks the thiazole ring and is used as a starting material in the synthesis of the target compound.
Thiazole derivatives: Various thiazole derivatives with different substituents on the phenyl ring.
Uniqueness
4-(4-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine is unique due to the combination of the fluoro and methoxy groups on the phenyl ring and the presence of the thiazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H9FN2OS |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
4-(4-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9FN2OS/c1-14-9-4-6(11)2-3-7(9)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13) |
InChI-Schlüssel |
ZLARVHHBLHKVDM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)F)C2=CSC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


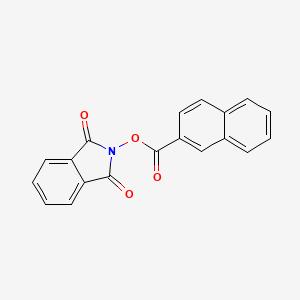


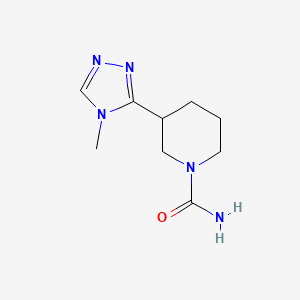

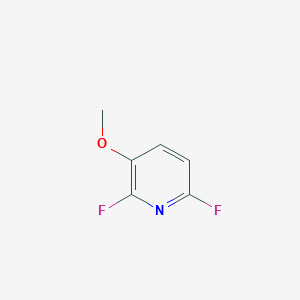
![5-[3-(3-Aminopropoxy)propoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15317881.png)

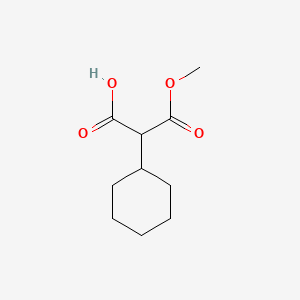

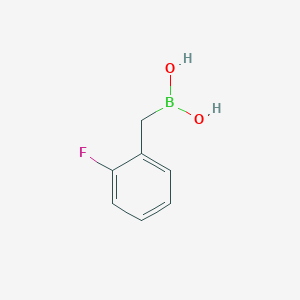
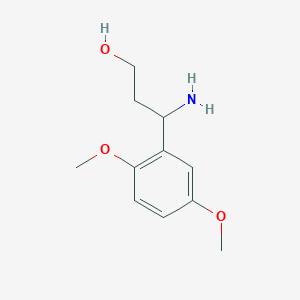

![Ethyl1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate](/img/structure/B15317911.png)
